molecular formula C18H28F3N3O6S B13887897 3-{[(2S)-1-[(tert-butoxy)carbonyl]azetidin-2-yl]methoxy}-N,N,N-trimethylpyridin-2-aminium trifluoromethanesulfonate

3-{[(2S)-1-[(tert-butoxy)carbonyl]azetidin-2-yl]methoxy}-N,N,N-trimethylpyridin-2-aminium trifluoromethanesulfonate

Cat. No.: B13887897
M. Wt: 471.5 g/mol
InChI Key: WOABWMYPDQNVPC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of N-Boc-2-trimethylammonium-A 85380 Triflate involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions, starting with the appropriate precursors. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product . Industrial production methods may involve scaling up these reactions to produce larger quantities of the compound while maintaining purity and yield.

Chemical Reactions Analysis

N-Boc-2-trimethylammonium-A 85380 Triflate undergoes various types of chemical reactions, including substitution reactions. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-Boc-2-trimethylammonium-A 85380 Triflate has several scientific research applications. It is primarily used as an intermediate in the synthesis of 2-[18F]F-A85380, a PET-radiotracer that visualizes the distribution of α4β2 nicotinic acetylcholine receptors in the human brain . This makes it valuable in neuroscience research, particularly in studying brain function and disorders related to nicotinic acetylcholine receptors. Additionally, the compound may have applications in medicinal chemistry and drug development .

Mechanism of Action

The mechanism of action of N-Boc-2-trimethylammonium-A 85380 Triflate involves its role as an intermediate in the synthesis of 2-[18F]F-A85380. The PET-radiotracer 2-[18F]F-A85380 binds selectively to α4β2 nicotinic acetylcholine receptors in the brain, allowing for the visualization of their distribution using PET imaging . This binding is crucial for studying the function and pathology of these receptors in various neurological conditions.

Properties

Molecular Formula

C18H28F3N3O6S

Molecular Weight

471.5 g/mol

IUPAC Name

trifluoromethanesulfonate;trimethyl-[3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]methoxy]pyridin-2-yl]azanium

InChI

InChI=1S/C17H28N3O3.CHF3O3S/c1-17(2,3)23-16(21)19-11-9-13(19)12-22-14-8-7-10-18-15(14)20(4,5)6;2-1(3,4)8(5,6)7/h7-8,10,13H,9,11-12H2,1-6H3;(H,5,6,7)/q+1;/p-1

InChI Key

WOABWMYPDQNVPC-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1COC2=C(N=CC=C2)[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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